Structural Differentiation from the Unsubstituted Aniline Analog: The Phenoxy Contribution
The target compound possesses a 4-phenoxyanilino group, whereas the simplest analog, 3-(anilinomethylene)-2-benzothiophen-1(3H)-one (CAS 1164546-11-5), has an unsubstituted aniline ring . The phenoxy substituent adds 92.1 Da to the molecular weight (345.4 vs. 253.3 g/mol) and introduces a second aromatic ring with an ether linkage, which is known to significantly increase lipophilicity and the potential for π-π stacking interactions within hydrophobic kinase binding pockets, as identified in the class-level patent for cardiovascular kinase inhibition [1].
| Evidence Dimension | Molecular Weight / Structural Complexity |
|---|---|
| Target Compound Data | Molecular Weight = 345.4 g/mol; Chemical Formula = C21H15NO2S |
| Comparator Or Baseline | 3-(Anilinomethylene)-2-benzothiophen-1(3H)-one: Molecular Weight = 253.3 g/mol; Chemical Formula = C15H11NOS |
| Quantified Difference | +92.1 g/mol; additional phenyl and ether oxygen atoms |
| Conditions | Structural comparison based on supplier-certified analytical data |
Why This Matters
This structural difference directly impacts physicochemical properties and predicted binding modes, making the target compound a distinct tool for probing hydrophobic interactions that are inaccessible with the simpler aniline analog.
- [1] Justia Patents. N-ARYLAMINOMETHYLENE BENZOTHIOPHENONES FOR TREATMENT OF CARDIOVASCULAR DISEASE. Publication number: 20120015955. The invention highlights the importance of the aryl substitution pattern for kinase inhibitory activity. View Source
